5-Hexylpyrimidine-2-carboxylic acid
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Overview
Description
5-Hexylpyrimidine-2-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by a hexyl group attached to the pyrimidine ring at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexylpyrimidine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol to generate 5-benzyloxy-2-cyanopyrimidine, followed by further reactions to introduce the hexyl group and carboxylic acid functionality . Another method involves the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid in the presence of catalysts such as H+ or OH- ions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Hexylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The hexyl group or other substituents on the pyrimidine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
5-Hexylpyrimidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hexylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine-2-carboxylic acid: Similar structure but with a bromine atom instead of a hexyl group.
5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid: Contains a phenyl group with a carboxylic acid instead of a hexyl group.
Uniqueness
5-Hexylpyrimidine-2-carboxylic acid is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
72790-11-5 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-hexylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-4-5-6-9-7-12-10(11(14)15)13-8-9/h7-8H,2-6H2,1H3,(H,14,15) |
InChI Key |
AIJBCLWAOBMGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)C(=O)O |
Origin of Product |
United States |
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